2-Methoxy-4,6-dimethylnicotinonitrile CAS 65515-39-1
2-Methoxy-4,6-dimethylnicotinonitrile CAS 65515-39-1
An In-Depth Technical Guide to 2-Methoxy-4,6-dimethylnicotinonitrile (CAS 65515-39-1): A Key Building Block for Modern Drug Discovery
This document provides a comprehensive technical overview of 2-Methoxy-4,6-dimethylnicotinonitrile, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, a plausible synthesis strategy with mechanistic rationale, its critical role as a molecular building block, and essential safety protocols. This guide is designed to move beyond simple data recitation, offering insights into the causality behind its utility and handling.
Core Chemical Identity
2-Methoxy-4,6-dimethylnicotinonitrile is a substituted pyridine derivative, a class of compounds renowned for its prevalence in a vast number of biologically active molecules and approved pharmaceuticals.[1] Its structure combines three key pharmacophoric elements: the nicotinonitrile (3-cyano-pyridine) core, two activating methyl groups, and a methoxy group at the 2-position. This combination makes it a versatile scaffold for chemical elaboration. The compound is notably classified as a "Protein Degrader Building Block," indicating its potential utility in the synthesis of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2]
| Property | Value | Source |
| CAS Number | 65515-39-1 | [2][3][4] |
| IUPAC Name | 2-methoxy-4,6-dimethylpyridine-3-carbonitrile | [3][4] |
| Molecular Formula | C₉H₁₀N₂O | [2][3][4] |
| Molecular Weight | 162.19 g/mol | [3][4] |
| Canonical SMILES | COC1=NC(C)=CC(C)=C1C#N | [4] |
| InChIKey | WEJLKGQPSKTCBR-UHFFFAOYSA-N | [3][4] |
| Purity (Typical) | ≥97% | [4] |
| Storage | Room temperature, in a cool, dry place | [2][5] |
Physicochemical and Spectroscopic Profile
The structural features of 2-Methoxy-4,6-dimethylnicotinonitrile impart distinct physicochemical and spectroscopic properties. Its calculated XLogP3 value of 1.6 suggests moderate lipophilicity, a desirable trait for cell permeability in drug candidates.[3]
Spectroscopic Analysis Rationale: While raw spectra are proprietary to suppliers, a foundational understanding of its expected spectroscopic signature is crucial for characterization and quality control.
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¹H NMR: The proton NMR spectrum is expected to show three distinct singlet signals in the aliphatic region: one for the methoxy (-OCH₃) protons and two for the non-equivalent methyl (C₄-CH₃ and C₆-CH₃) protons. A single singlet in the aromatic region would correspond to the proton on the pyridine ring (C₅-H).
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¹³C NMR: The carbon NMR spectrum will be more complex, showing nine distinct signals. Key signals would include the nitrile carbon (C≡N) in the 115-120 ppm range, the methoxy carbon around 50-60 ppm, and the aromatic carbons of the pyridine ring at characteristic shifts influenced by their substituents.[3]
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Mass Spectrometry (MS): GC-MS data would show a molecular ion peak (M⁺) at m/z 162, corresponding to its molecular weight.[3]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, sharp absorption band around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, along with C-H, C=C, and C=N stretching frequencies typical for the substituted pyridine ring.
Synthesis and Mechanistic Insights
The synthesis of multi-substituted nicotinonitriles is a well-explored area of organic chemistry.[6][7][8][9] While a specific, peer-reviewed synthesis for 2-Methoxy-4,6-dimethylnicotinonitrile is not prominently documented, a robust and logical pathway can be constructed based on established methodologies, such as the Bohlmann-Rahtz pyridine synthesis or related condensation-cyclization reactions.
The following represents a plausible and illustrative synthetic workflow. The causality for each step is explained to provide a deeper understanding of the process.
Caption: Plausible four-step synthesis workflow for the target compound.
Experimental Protocol: A Representative Synthesis
This protocol is a conceptual, self-validating system based on established chemical principles.
Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile
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Rationale: This step involves a condensation reaction between an enamine (3-aminocrotononitrile) and a 1,3-dicarbonyl compound (acetylacetone) to form the pyridine ring.
-
Procedure:
-
To a solution of 3-aminocrotononitrile (1.0 eq) in ethanol, add acetylacetone (1.05 eq).
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to facilitate the initial Michael addition.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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The resulting solid can be purified by recrystallization from ethanol to yield the hydroxynicotinonitrile intermediate.
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Step 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile
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Rationale: The hydroxyl group on the pyridine ring must be converted to a better leaving group to allow for nucleophilic substitution. Chlorination using phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.
-
Procedure:
-
Carefully add 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) in small portions to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq) with cooling in an ice bath.
-
Once the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain the chloro- intermediate.
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Step 3: Synthesis of 2-Methoxy-4,6-dimethylnicotinonitrile
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Rationale: This is a classic nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitrile group activates the pyridine ring, making the chlorine at the C2 position susceptible to displacement by a strong nucleophile like the methoxide ion.
-
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).
-
Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the methanol under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography on silica gel to afford the final product.
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Applications in Drug Discovery
The true value of 2-Methoxy-4,6-dimethylnicotinonitrile lies in its utility as a versatile building block. Its structure is primed for strategic modification in the development of complex, high-value molecules.
The Role of Constituent Moieties
The molecule's potential can be understood by dissecting the function of its key components. The methoxy group, in particular, is a powerful tool in medicinal chemistry, often used to improve metabolic stability, modulate solubility, and act as a hydrogen bond acceptor in ligand-target interactions.[10][11]
Caption: Relationship between molecular features and drug properties.
Utility as a Protein Degrader Building Block
The classification of this molecule as a "Protein Degrader Building Block" is its most compelling feature for contemporary drug discovery.[2] Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that uses molecules like PROTACs to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins.
A PROTAC consists of three parts: a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting them. 2-Methoxy-4,6-dimethylnicotinonitrile can serve as a versatile scaffold or an intermediate in the synthesis of either the warhead or the linker component, offering multiple points for chemical diversification.
Caption: Potential role in the structure of a PROTAC therapeutic.
Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is paramount. This compound is classified as harmful and an irritant.[3][4]
GHS Hazard Profile
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) |
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2) |
| H335 | May cause respiratory irritation | STOT SE (Cat. 3) |
Standard Handling Protocol
-
Engineering Controls: All manipulations of this compound, especially as a solid powder, must be conducted in a certified chemical fume hood to prevent inhalation.[12]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Spill Response:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the material in a sealed container for proper chemical waste disposal.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4][12]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4][12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]
-
-
Storage & Disposal:
Conclusion
2-Methoxy-4,6-dimethylnicotinonitrile (CAS 65515-39-1) is more than just a catalog chemical; it is a strategically designed building block for advanced chemical synthesis. Its substituted nicotinonitrile core offers a stable and versatile scaffold, while the methoxy and methyl groups provide crucial handles for tuning the physicochemical and pharmacokinetic properties of derivative molecules. Its explicit identification as a building block for protein degraders places it at the forefront of modern medicinal chemistry. For researchers and scientists in drug development, a thorough understanding of this compound's synthesis, reactivity, and safe handling is essential to unlocking its full potential in the creation of next-generation therapeutics.
References
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- 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. (n.d.). CP Lab Chemicals.
- 2-Methoxy-4,6-dimethylnicotinonitrile | C9H10N2O | CID 595276. (n.d.). PubChem.
- 65515-39-1 2-Methoxy-4,6-dimethylnicotinonitrile. (n.d.). AK Scientific, Inc.
- 2-Methoxy-4,6-dimethylnicotinonitrile. (n.d.). Fluorochem.
- Reddy, B. V. S., et al. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications.
- 2,5-Dichloro-4,6-dimethylnicotinonitrile - 91591-63-8. (n.d.). Vulcanchem.
- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). TCI Chemicals.
- Various Authors. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate.
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH.
- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.). PMC - PubMed Central.
- Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.
- The role of the methoxy group in approved drugs | Request PDF. (n.d.). ResearchGate.
- Methoxy group - Wikipedia. (n.d.).
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